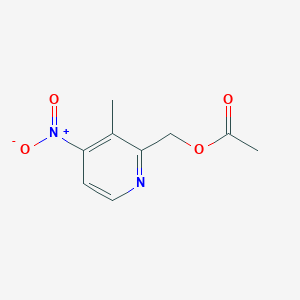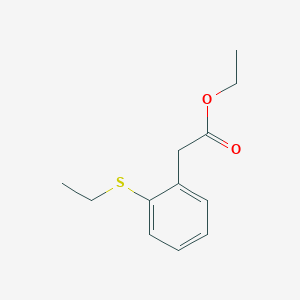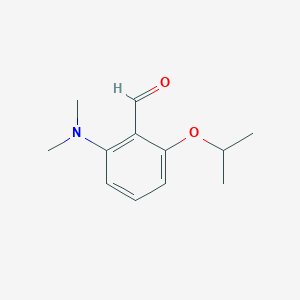![molecular formula C10H10N2O B13874370 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
The synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base such as sodium acetate. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as distillation and crystallization to obtain the pure product .
化学反应分析
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied .
相似化合物的比较
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolo-pyridine core but differ in the position of the nitrogen atom and the substituents on the ring.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities and chemical reactivity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar core structure but differs in the degree of saturation and the position of functional groups .
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 |
InChI 键 |
UEXMFICIYXYQPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CNC2=C1C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















